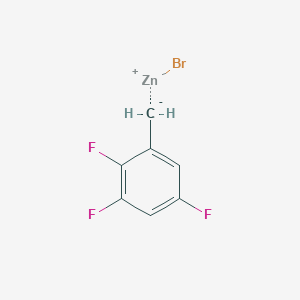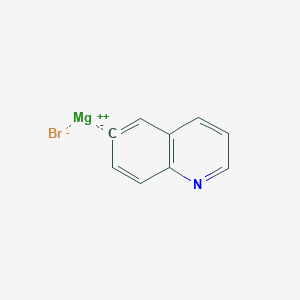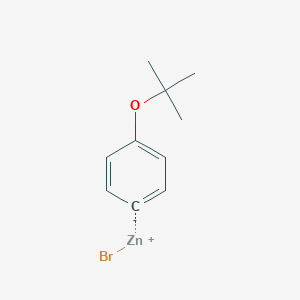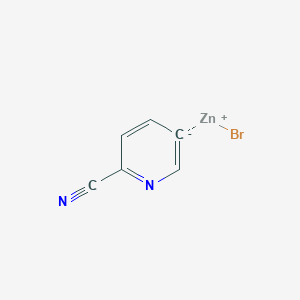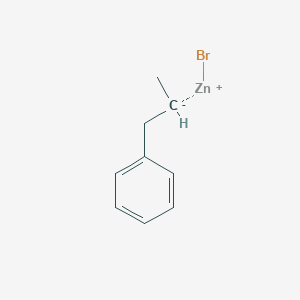
3-Phenyl-2-propylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-2-propylzinc bromide is an organozinc compound with the chemical formula C9H11BrZn. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and toluene . This compound is known for its nucleophilic properties, making it a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Phenyl-2-propylzinc bromide typically involves the reaction of zinc bromide with 3-phenylpropyl halide in a dry organic solvent. This reaction is usually carried out at low temperatures to ensure the stability of the product . The general reaction can be represented as:
ZnBr2+C9H9Br→C9H9ZnBr+Br2
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain the required low temperatures and anhydrous conditions to prevent decomposition of the product. The product is then purified through methods such as extraction or distillation .
化学反应分析
Types of Reactions: 3-Phenyl-2-propylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with active halogenated hydrocarbons, ketones, and aldehydes in nucleophilic substitution reactions, such as the Grignard reaction.
Oxidation: It can be oxidized under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halogenated hydrocarbons, ketones, and aldehydes.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Major Products:
Nucleophilic Substitution: The major products are often alcohols or ketones, depending on the specific reactants used.
Oxidation: The major products include corresponding alcohols or ketones.
科学研究应用
3-Phenyl-2-propylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile in various organic synthesis reactions, including the Grignard reaction.
Material Science: It is used in the synthesis of complex organic materials and polymers.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of 3-Phenyl-2-propylzinc bromide primarily involves its nucleophilic properties. It acts as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This nucleophilic attack is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom .
相似化合物的比较
3-Phenylpropylzinc chloride: Similar in structure but uses chloride instead of bromide.
3-Phenylpropylmagnesium bromide: A Grignard reagent with similar nucleophilic properties but uses magnesium instead of zinc.
3-Phenylpropylzinc iodide: Uses iodide instead of bromide, which can affect reactivity and stability.
Uniqueness: 3-Phenyl-2-propylzinc bromide is unique due to its specific reactivity and stability under anhydrous conditions. The presence of the bromide ion provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
属性
IUPAC Name |
bromozinc(1+);propylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCYXULMFDRZMT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]CC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
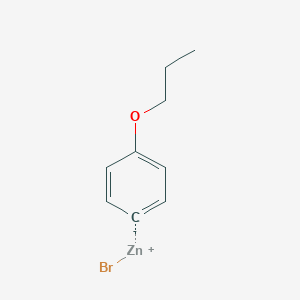
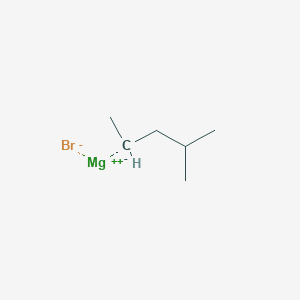
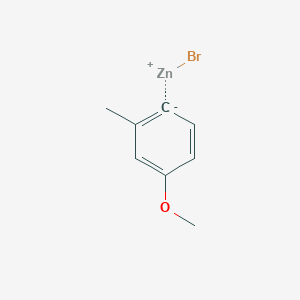
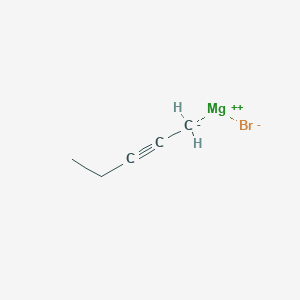
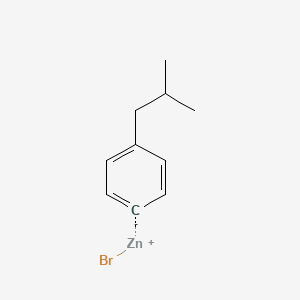
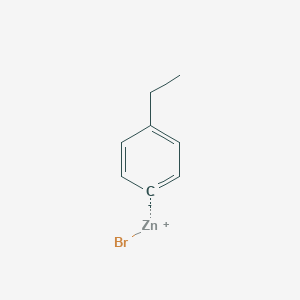
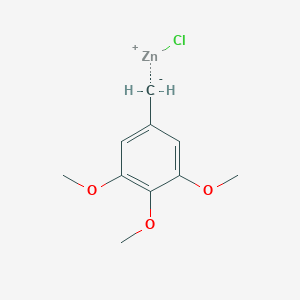
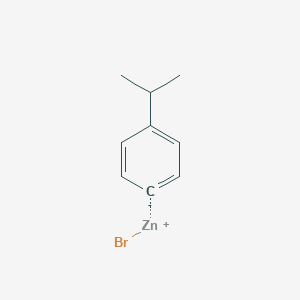
![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)
